6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid
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Overview
Description
6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid is a complex organic compound known for its unique structure and versatile applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid typically involves the reaction of 9H-fluoren-9-ylmethoxycarbonyl chloride with pyridine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols or amines .
Scientific Research Applications
6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group acts as a protective group, allowing for selective reactions at other sites of the molecule. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of protein synthesis and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride: Used as a protective group in peptide synthesis.
Fmoc-amino acids: Commonly used in solid-phase peptide synthesis.
Fmoc-azides: Utilized in click chemistry and bioconjugation reactions
Uniqueness
6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid is unique due to its combination of a pyridine ring and an Fmoc group, which provides both stability and reactivity. This makes it a valuable tool in synthetic chemistry and a promising candidate for various research applications .
Properties
IUPAC Name |
6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(26)20-11-5-6-14(24-20)12-23-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19H,12-13H2,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHWVGSPACDKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC(=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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